4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H17N3O4 and its molecular weight is 399.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition and Alzheimer's Disease Treatment
A study developed a series of compounds, including ones structurally similar to 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, that showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds were found to decrease the level of phosphorylation and aggregation of tau proteins and exhibited neuroprotective activity, suggesting potential for Alzheimer's disease treatment (Hsueh-Yun Lee et al., 2018).
Anticancer Activity
Another research focus is on the design and synthesis of derivatives that demonstrate significant anticancer activity. For example, compounds synthesized from structures related to this compound were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity, which could be beneficial in cancer therapy (B. Ravinaik et al., 2021).
Anti-inflammatory and Analgesic Activities
Research on novel benzophenone appended oxadiazole derivatives, akin to this compound, has shown these compounds exhibit significant anti-inflammatory and analgesic activities by inhibiting cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), suggesting potential applications in the treatment of inflammation and pain (Naveen Puttaswamy et al., 2018).
Nematocidal Activity
A study involving the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which is structurally related to the compound , demonstrated good nematocidal activity against Bursaphelenchus xylophilus. This indicates potential agricultural applications in controlling nematode pests (Dan Liu et al., 2022).
Antidiabetic Screening
Compounds incorporating the 1,3,4-oxadiazole moiety have been evaluated for antidiabetic activity, highlighting the versatility of this chemical structure in developing treatments for diabetes through mechanisms such as α-amylase inhibition (J. Lalpara et al., 2021).
Mechanism of Action
The mode of action of benzamides depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins . The specific biochemical pathways affected by benzamides also depend on their targets. For example, some benzamides are known to inhibit histone deacetylases, affecting gene expression and resulting in various downstream effects .
In terms of pharmacokinetics, benzamides, like other drugs, undergo absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
The result of action of benzamides can vary widely, from anti-inflammatory and analgesic effects to anticancer activity, depending on the specific compound and its target .
Finally, the action environment of benzamides can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .
Properties
IUPAC Name |
4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRIKDGGWFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.